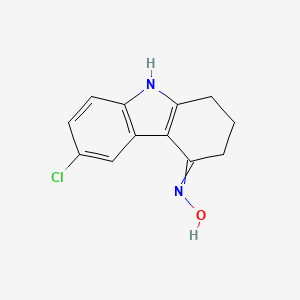
tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminopyridinyl group, and the attachment of the tert-butyl carbamate moiety. Common reagents used in these reactions include cyclohexanone, pyridine derivatives, and tert-butyl chloroformate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its aminopyridinyl group can interact with various enzymes and receptors, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other products. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The aminopyridinyl group can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate include other carbamates with different substituents, such as:
- tert-Butyl ((1R,3S,5R)-3-(4-aminopyridin-3-yl)-5-methylcyclohexyl)carbamate
- tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-2-yl)-5-methylcyclohexyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H27N3O2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21)/t11-,12+,13-/m1/s1 |
Clé InChI |
IJNVTEQPYTYYLD-FRRDWIJNSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C[C@@H](C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
SMILES canonique |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



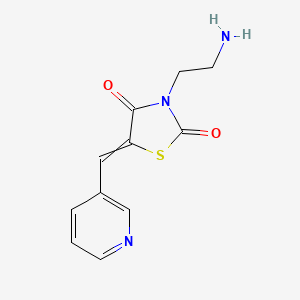
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
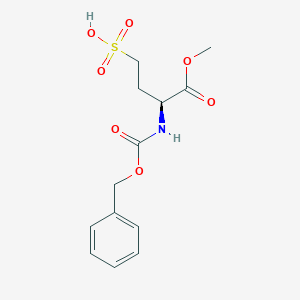
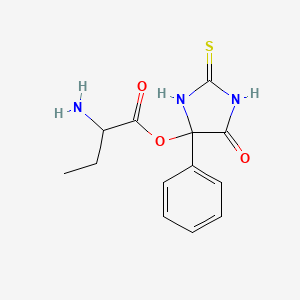
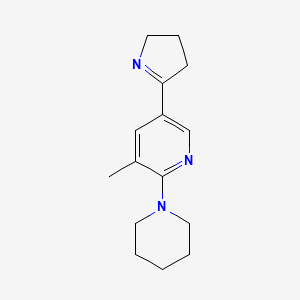

![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

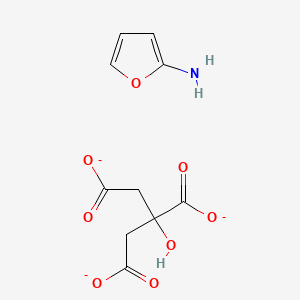
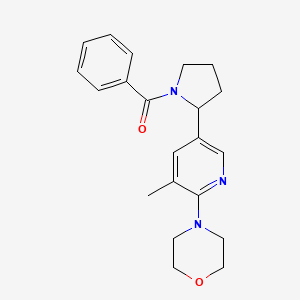
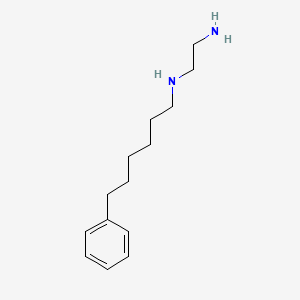
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
